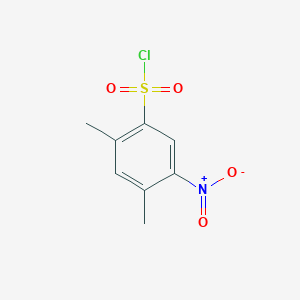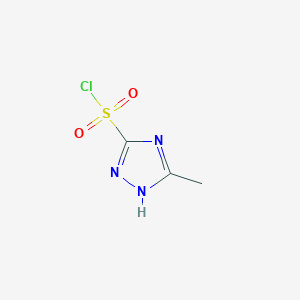
2-(1,3-Dioxan-2-yl)acetic acid
Overview
Description
2-(1,3-Dioxan-2-yl)acetic acid is a compound with the molecular weight of 146.14 . It is a colorless to light-yellow crystalline powder.
Synthesis Analysis
The synthesis of 2-(1,3-Dioxan-2-yl)acetic acid derivatives involves the use of an acetalization agent in the presence of an acid catalyst . The products are important as intermediary products in the preparation of statins .Molecular Structure Analysis
The molecular structure of 2-(1,3-Dioxan-2-yl)acetic acid has been analyzed using single crystal X-ray diffraction .Chemical Reactions Analysis
1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection is often performed by acid catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical And Chemical Properties Analysis
2-(1,3-Dioxan-2-yl)acetic acid is soluble in water, ethanol, and chloroform. It has a melting point of 136-137°C and a boiling point of 380.3°C at 760 mmHg.Scientific Research Applications
2-(1,3-Dioxan-2-yl)acetic acid: A Comprehensive Analysis of Scientific Research Applications
1. Synthesis of Cyclic Carbonic Acid Esters This compound plays a critical role in the synthesis of cyclic carbonic acid esters, which are pivotal for the stereoselective synthesis of 1,2-[4,5] and 1,3-diols. These motifs serve as key intermediates in various synthetic methodologies .
Activation of C=C Double Bonds: The C=C double bond in homoallylic carbonic acid esters can be activated using a catalytic interplay of a pyrylium dye and diselane, leveraging ambient air as the oxidant and visible light as an energy source. This represents a novel approach to bond formation .
3. Protecting and Activating Group in Organic Synthesis The compound serves as a versatile protecting and activating group for N-Nonsubstituted and N-monosubstituted Dios-amides, allowing for satisfactory alkylation under new Mitsunobu conditions .
Stability Under Various Conditions: It exhibits remarkable stability under basic and reductive conditions, which is crucial for its role in organic synthesis. The protective group can be removed by heating in an aqueous solution of trifluoroacetic acid .
Material Sciences Application: In material sciences, particularly in the development of polycarbonates, this compound’s derivatives play a significant role due to their structural properties .
Natural Product Research: It is also involved in natural product research, where its derivatives are used as intermediates for the synthesis of complex molecules found in nature .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other organic compounds, which typically involves binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, including acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to modulate the activity of various enzymes and receptors, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 2-(1,3-Dioxan-2-yl)acetic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For example, the stability of similar compounds, such as dioxolanes, can be affected by pH and temperature .
properties
IUPAC Name |
2-(1,3-dioxan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)4-6-9-2-1-3-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGHJWNQBTIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)









![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)


